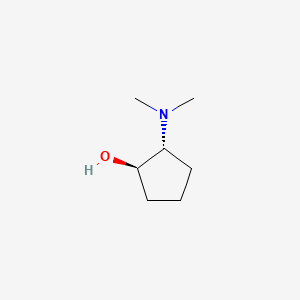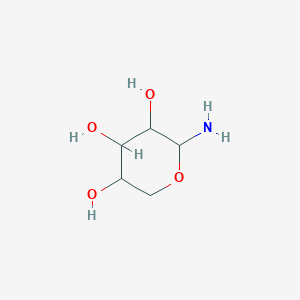![molecular formula C7H10N2 B3024302 4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-C]pyridine CAS No. 1176405-02-9](/img/structure/B3024302.png)
4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-C]pyridine
Vue d'ensemble
Description
4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-C]pyridine: is a heterocyclic compound that consists of a pyridine ring fused to a pyrrole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Mécanisme D'action
Target of Action
Similar compounds such as pyrrolopyridine derivatives have been studied for their inhibitory activity against fms kinase , and FGFR1, 2, and 3 . These kinases play crucial roles in various cellular processes, including cell proliferation, migration, and angiogenesis .
Mode of Action
Similar compounds have shown to inhibit kinase activity, which can lead to the disruption of downstream signaling pathways . This can result in the inhibition of cell proliferation and migration, among other effects .
Biochemical Pathways
These pathways are involved in cell proliferation, survival, and migration .
Result of Action
Similar compounds have shown to inhibit cell proliferation and induce apoptosis in certain cancer cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-C]pyridine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with 1,4-diketones under acidic conditions can lead to the formation of the desired compound. Another method involves the use of palladium-catalyzed cyclization reactions, which offer high yields and selectivity.
Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high efficiency and purity. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-C]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can lead to the formation of fully saturated pyrrolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are introduced at specific positions on the ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyridine and pyrrolidine derivatives, which can be further utilized in the synthesis of complex organic molecules.
Applications De Recherche Scientifique
4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-C]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block in the synthesis of heterocyclic compounds and natural product analogs.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It has potential therapeutic applications, including the development of drugs for neurological disorders and cancer.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Comparaison Avec Des Composés Similaires
- 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine
- 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine
- 1H-Pyrrolo[3,4-c]pyridine
Comparison: 4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-C]pyridine is unique due to its specific ring fusion and electronic properties, which confer distinct reactivity and biological activity compared to its analogs. For example, while 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine shares a similar structure, the presence of a pyrazole ring instead of a pyrrole ring can lead to different pharmacological profiles and reactivity patterns.
Propriétés
IUPAC Name |
4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-4-9-7-2-3-8-5-6(1)7/h1,4,8-9H,2-3,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSKQDZSOABYDAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural significance of the 4-fluorophenyl ring in 5-Benzyl-1-(4-fluorophenyl)-2-phenyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine?
A1: In the crystal structure of 5-Benzyl-1-(4-fluorophenyl)-2-phenyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine, the 4-fluorophenyl ring adopts a specific orientation relative to the adjacent phenyl ring. The dihedral angle between these two rings is 62.3 (1)°. [] This spatial arrangement, stabilized by C−H⋅⋅⋅π interactions within the crystal lattice, could influence the molecule's interactions with biological targets. []
Q2: Have any biological activities been reported for 4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-C]pyridine derivatives?
A2: Yes, certain derivatives, particularly those with substitutions at the C(2) position, have shown promising antiplatelet activity. For instance, 5-Benzyl this compound (THPP) and 2-(benzylamino)methyl THPP exhibited moderate, dose-dependent inhibition of platelet aggregation induced by adrenaline and, to a lesser extent, by ADP. [] These compounds appear to primarily affect the second phase of adrenaline-triggered platelet aggregation, which is heavily reliant on thromboxane A2 production and ADP release. []
Q3: How does the structure of this compound derivatives relate to their antiplatelet activity?
A3: Research suggests that lipophilicity plays a crucial role in the antiplatelet activity of these compounds. A study analyzing the relationship between activity and calculated octanol-water partition coefficients (log P) indicated that a log P value around 2.5 might be optimal for enhancing their activity. [] This suggests that modifications to the this compound scaffold that fine-tune its lipophilicity could lead to even more potent antiplatelet agents.
Q4: Beyond antiplatelet activity, are there other potential applications for 4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-C]pyridines in synthetic chemistry?
A4: Absolutely. 2-Trifluoroacetyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridines, for example, can be utilized as starting materials for synthesizing 2-trifluoroacetyl-4,7,8,9-tetrahydro-1H-pyrrolo[2,3-d]azocines. [, ] This transformation, involving a reaction with ethyl propynoate, highlights the versatility of these compounds in constructing diverse heterocyclic systems, which hold significant value in medicinal chemistry.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![(R)-3,3'-Bis(3,5-di-tert-butylphenyl)-[1,1'-binapthalene]-2,2'-diol](/img/structure/B3024236.png)
![(S)-3,3'-Di(pyridin-2-yl)-[1,1'-binapthalene]-2,2'-diol](/img/structure/B3024237.png)
![(S)-3,3'-Bis[3,5-dimethylphenyl]-1,1'-binapthyl-2,2'-diyl hydrogenphosphate](/img/structure/B3024238.png)



